molecular formula C10H11BrO2S B3420423 Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate CAS No. 188240-62-2

Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Cat. No.: B3420423
CAS No.: 188240-62-2
M. Wt: 275.16 g/mol
InChI Key: VJSQBXFSPOTHED-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is a brominated tetrahydrobenzo[c]thiophene derivative with a methyl ester group at position 1. For instance, 3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid (CAS 188240-63-3) is a precursor with 95% purity, as noted in . Methyl esters of similar thiophene derivatives are often synthesized via alkylation using reagents like NaH and methyl iodide in DMF, as demonstrated in .

The compound’s structure features a partially saturated benzo[c]thiophene core, a bromine atom at position 3 (enhancing electrophilic reactivity), and a methyl ester at position 1. This configuration makes it a versatile intermediate in pharmaceutical and organic synthesis, particularly for metallo-β-lactamase inhibitors (e.g., derivatives in ) and antitumor agents (e.g., ).

Properties

IUPAC Name

methyl 3-bromo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2S/c1-13-10(12)8-6-4-2-3-5-7(6)9(11)14-8/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSQBXFSPOTHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCC2=C(S1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188240-62-2
Record name methyl 3-bromo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate typically involves the bromination of 4,5,6,7-tetrahydrobenzo[c]thiophene followed by esterification. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol and catalysts such as phosphorus pentasulfide.

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions. These processes are optimized for yield and purity, utilizing advanced techniques like continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry

Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate serves as an important intermediate in the synthesis of more complex thiophene derivatives. Its unique bromine substitution allows for various chemical reactions such as:

  • Substitution Reactions: The bromine atom can be replaced with other nucleophiles.
  • Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction to yield different derivatives.
  • Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology

In biological research, this compound has been investigated for its potential antimicrobial and anticancer properties:

  • Antimicrobial Activity: Preliminary studies suggest that it exhibits significant activity against various bacterial strains.
  • Anticancer Properties: In vitro studies have demonstrated its antiproliferative effects on several cancer cell lines such as HeLa and L1210. The compound has been shown to induce apoptosis in cancer cells by inhibiting tubulin polymerization and disrupting microtubule formation essential for cell division .
Cell LineIC50 (μM)Effectiveness
L12102.8High
CEM2.3High
HeLa1.1Very High

Material Science

The compound is also being explored for its applications in material science:

  • Organic Semiconductors: Due to its electronic properties, it can be utilized in the development of organic semiconductors.
  • Corrosion Inhibitors: Its unique structure may provide protective benefits against corrosion in various industrial applications .

Mechanism of Action

The mechanism of action of methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular processes by binding to active sites on proteins .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate with structurally related tetrahydrobenzo[c]thiophene and benzo[b]thiophene derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C₁₀H₁₁BrO₂S 281.22* Br (C3), COOCH₃ (C1) Intermediate for enzyme inhibitors (e.g., NDM-1); potential antitumor applications.
Ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate C₁₁H₁₄O₂S 210.29 COOCH₂CH₃ (C1) Building block for heterocyclic synthesis; no bromine reduces reactivity.
Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate C₁₄H₁₈O₅S₂ 330.42 COOCH₂CH₃ (C1), SO₂CH₃ (C3), O=C (C4), two CH₃ (C6) Enhanced electrophilicity due to sulfonyl and ketone groups; used in high-stress reactions.
Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate C₁₄H₁₆O₃S₂ 304.40 COOCH₂CH₃ (C1), S-allyl (C3), O=C (C4) Thioether linkage enables conjugation chemistry; applied in drug derivatization.
Ethyl 2-(3-Allyl-5-benzylidene-...-tetrahydropyrimidin-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate C₂₆H₂₆N₂O₄S₂ 502.62 Complex substituents (allyl, benzylidene, thioxo); benzo[b]thiophene core Anticancer activity (IC₅₀ values: 3.2–8.7 μM against HeLa cells).

*Calculated based on precursor molecular weight () and esterification.

Key Findings from Comparative Analysis

Structural Nuances
  • Ring Fusion Position : Benzo[c]thiophene derivatives (e.g., ) have distinct electronic properties compared to benzo[b]thiophenes () due to differences in aromaticity and substituent orientation.

Biological Activity

Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS No. 188240-62-2) is a heterocyclic compound belonging to the thiophene family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

  • Molecular Formula : C10H11BrO2S
  • Molecular Weight : 275.16 g/mol
  • Structural Characteristics : The compound features a bromine substitution on the thiophene ring, which enhances its reactivity and potential biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

  • Bromination of 4,5,6,7-tetrahydrobenzo[c]thiophene.
  • Esterification to form the methyl ester.

Common synthetic routes include the Gewald reaction, which combines sulfur with an α-methylene carbonyl compound and an α-cyano ester.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. In vitro evaluations have shown that these compounds exhibit significant antiproliferative activity against various cancer cell lines:

Cell Line IC50 (μM) Effectiveness
L12102.8High
CEM2.3High
HeLa1.1Very High

The compounds were found to induce apoptosis in cancer cells in a dose-dependent manner without significantly affecting normal human peripheral blood mononuclear cells (PBMCs), indicating selective cytotoxicity towards cancer cells .

The mechanism by which this compound exerts its effects appears to involve:

  • Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, disrupting microtubule formation essential for cell division.
  • Induction of Apoptosis : The accumulation of cells in the G2/M phase of the cell cycle leads to programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess significant activity against various bacterial strains; however, detailed investigations are needed to fully elucidate its spectrum of activity and mechanism.

Case Studies and Research Findings

  • Study on Antiproliferative Activity : A study evaluated several derivatives of tetrahydrobenzo[c]thiophenes for their antiproliferative properties against cancer cell lines. The results indicated that methyl 3-bromo derivatives showed enhanced activity compared to their non-brominated counterparts .
  • Molecular Docking Studies : Molecular docking simulations have confirmed that these compounds effectively bind to tubulin and potentially other targets involved in cancer cell proliferation .

Q & A

Q. What synthetic methodologies are effective for preparing Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate?

  • Methodological Answer : The compound can be synthesized via multistep routes involving cyclization and functionalization. For example, derivatives of tetrahydrobenzo[c]thiophene are often synthesized using ketones with active methylene groups, as demonstrated in the preparation of methyl 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate via cyclocondensation (1,4-dioxane, reflux) . Bromination at the 3-position can be achieved using electrophilic brominating agents (e.g., NBS or Br₂ in acetic acid) under controlled conditions. Key steps include:
  • Cyclization of cyclohexenone derivatives with sulfur sources.
  • Esterification at the 1-position using methyl chloroformate.
  • Purification via column chromatography or recrystallization.
    Yields typically range from 50–75%, depending on reaction optimization .

Q. How can NMR and IR spectroscopy confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : The tetrahydrobenzo[c]thiophene core shows characteristic signals for methylene protons (δ 1.70–2.72 ppm, multiplet) and aromatic protons (δ 7.45 ppm, singlet for HAr). The methyl ester group appears as a singlet at δ 3.75 ppm .
  • ¹³C NMR : The carbonyl carbon of the ester group resonates at ~165–170 ppm, while the brominated carbon (C3) shows a distinct shift due to electronegativity .
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch of ester) and 600–700 cm⁻¹ (C-Br stretch) confirm functional groups .

Q. How does the bromo substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 3-bromo group serves as a site for Suzuki-Miyaura or Ullmann couplings. For example:
  • Suzuki Reaction : React with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to introduce aryl groups .
  • Nucleophilic Substitution : Replace Br with amines or thiols (e.g., K₂CO₃, DMF, 60°C).
    Kinetic studies show that steric hindrance from the tetrahydro ring slows reactivity compared to planar aromatics, requiring longer reaction times (12–24 hrs) .

Q. What structural features contribute to its biological activity (e.g., receptor antagonism)?

  • Data-Driven Analysis : Tetrahydrobenzo[c]thiophene derivatives exhibit adenosine receptor (A₁/A₂ₐ) antagonism. Key structural determinants include:
  • 3-Thioether Group : Enhances A₂ₐ affinity (e.g., BTH4 derivative with benzylthio: KB = 1.62 µM at A₁ receptors) .
  • Ester vs. Carboxylic Acid : Methyl/ethyl esters improve binding over free acids (e.g., 15 and 16 in ).
  • 4-Oxo Group : Stabilizes the saturated ring conformation, critical for receptor interaction .

Q. How can computational modeling optimize derivatives for target selectivity?

  • Methodological Answer :
  • Pharmacophore Modeling : Superimpose the thiophene ring with xanthine uracil moieties to predict adenosine receptor binding .
  • DFT Calculations : Analyze electron density at C3 to predict cross-coupling efficiency. Substituents with high electronegativity (e.g., Br) increase electrophilicity, favoring SNAr mechanisms .
  • MD Simulations : Assess conformational flexibility of the tetrahydro ring to design rigid analogs for improved selectivity .

Contradiction Resolution & Experimental Design

Q. How to address discrepancies in reported bioactivity across similar derivatives?

  • Experimental Design :
  • Standardized Assays : Use cloned human receptors (e.g., A₁/A₂ₐ/A₃) to eliminate species variability .
  • SAR Studies : Systematically vary substituents (e.g., 3-thioether, 4-oxo) and measure IC₅₀ values. For example, BTH4 (7) shows dual A₁/A₂ₐ activity, while 17 is A₁-selective .
  • Control for Purity : Validate compound purity via HPLC (≥98%) to exclude confounding effects from byproducts .

Q. What strategies mitigate low yields in large-scale synthesis?

  • Optimization Approaches :
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps .
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
  • Microwave Assistance : Reduce reaction time (e.g., 30 mins vs. 24 hrs) for bromination steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

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